molecular formula C11H21NO3 B15360286 Tert-butyl N-[1-(2-hydroxyethyl)-2-methyl-cyclopropyl]carbamate

Tert-butyl N-[1-(2-hydroxyethyl)-2-methyl-cyclopropyl]carbamate

Cat. No.: B15360286
M. Wt: 215.29 g/mol
InChI Key: JFJFPDOUZRUNLV-UHFFFAOYSA-N
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Description

IUPAC Name: Tert-butyl N-[1-(2-hydroxyethyl)-2-methyl-cyclopropyl]carbamate Molecular Formula: C₁₁H₁₉NO₃ (inferred from structural analogues) CAS Registry Number: 753023-57-3 Structural Features:

  • A cyclopropane ring substituted at position 1 with a 2-hydroxyethyl group (-CH₂CH₂OH) and at position 2 with a methyl group (-CH₃).
  • A tert-butyl carbamate (-OC(=O)N-) group attached to the cyclopropane.

It serves as a key intermediate in organic synthesis, particularly in pharmaceutical research where cyclopropane derivatives are valued for their conformational rigidity .

Properties

Molecular Formula

C11H21NO3

Molecular Weight

215.29 g/mol

IUPAC Name

tert-butyl N-[1-(2-hydroxyethyl)-2-methylcyclopropyl]carbamate

InChI

InChI=1S/C11H21NO3/c1-8-7-11(8,5-6-13)12-9(14)15-10(2,3)4/h8,13H,5-7H2,1-4H3,(H,12,14)

InChI Key

JFJFPDOUZRUNLV-UHFFFAOYSA-N

Canonical SMILES

CC1CC1(CCO)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[1-(2-hydroxyethyl)-2-methyl-cyclopropyl]carbamate typically involves the reaction of tert-butyl chloroformate with 1-(2-hydroxyethyl)-2-methyl-cyclopropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed at room temperature and yields the desired product after purification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and improved safety. The use of automated systems also ensures consistent product quality and reduces the risk of human error.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[1-(2-hydroxyethyl)-2-methyl-cyclopropyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The carbamate group can be reduced to an amine.

    Substitution: The tert-butyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.

Major Products

    Oxidation: Produces a carbonyl compound.

    Reduction: Produces an amine.

    Substitution: Produces a variety of substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Tert-butyl N-[1-(2-hydroxyethyl)-2-methyl-cyclopropyl]carbamate has several applications in scientific research:

    Chemistry: Used as a protecting group for amines in organic synthesis.

    Biology: Employed in the synthesis of biologically active molecules.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(2-hydroxyethyl)-2-methyl-cyclopropyl]carbamate involves the formation of a stable carbamate linkage. This linkage protects the amine group from unwanted reactions during synthesis. The tert-butyl group can be removed under mild acidic conditions, revealing the free amine for further reactions. The molecular targets and pathways involved depend on the specific application and the nature of the molecules being synthesized.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Diversity and Molecular Properties

The table below highlights critical differences between the target compound and its analogues:

Compound Name Substituents on Cyclopropane Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
Target Compound 1-(2-hydroxyethyl), 2-methyl C₁₁H₁₉NO₃ 213.27 753023-57-3 Balanced hydrophilicity/lipophilicity; synthetic intermediate
tert-Butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate 1-(3-fluorophenyl) C₁₄H₁₈FNO₂ 251.30 1286274-19-8 Enhanced metabolic stability (fluorine effect); potential bioactivity
tert-Butyl N-{[1-(2-aminoethyl)cyclopropyl]methyl}carbamate 1-(2-aminoethyl), methylene bridge C₁₁H₂₂N₂O₂ 214.31 1032684-85-7 Amino group enables hydrogen bonding; drug design applications
tert-Butyl N-[1-(2-methoxyacetyl)cyclopropyl]carbamate 1-(2-methoxyacetyl) C₁₁H₁₉NO₄ 229.27 1997968-36-1 Ester group increases hydrolysis susceptibility
tert-Butyl N-[(1S,2R)-2-(aminomethyl)cyclopropyl]carbamate Stereospecific 2-(aminomethyl) C₉H₁₈N₂O₂ 186.25 N/A Stereochemistry impacts biological targeting; chiral synthesis

Structural and Functional Analysis

Hydrophilic vs. Hydrophobic Substituents
  • The target compound uniquely combines a polar 2-hydroxyethyl group and a nonpolar methyl group. This duality may optimize membrane permeability in drug delivery systems, as compared to purely hydrophobic analogues like the 3-fluorophenyl derivative .
  • The aminoethyl-substituted analogue exhibits greater basicity, enabling protonation at physiological pH, which could enhance solubility in aqueous environments.
Electronic Effects
  • The 3-fluorophenyl derivative benefits from fluorine’s electron-withdrawing effect, stabilizing aromatic π-systems and improving resistance to oxidative metabolism.
  • The methoxyacetyl-substituted compound contains an electron-deficient ester group, increasing reactivity toward nucleophilic attack (e.g., hydrolysis).
Stereochemical Considerations
  • The stereospecific aminomethyl analogue demonstrates how cyclopropane ring stereochemistry (1S,2R configuration) can influence binding to chiral biological targets, a feature absent in the racemic target compound.

Biological Activity

Tert-butyl N-[1-(2-hydroxyethyl)-2-methyl-cyclopropyl]carbamate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms, efficacy in various biological contexts, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₁H₁₉N₁O₃
  • CAS Number : 2940954-27-6

This compound features a tert-butyl group, a carbamate functional group, and a cyclopropyl moiety, which may contribute to its biological activity.

Research indicates that compounds with similar structural features often interact with various biological targets. The following mechanisms have been proposed for the activity of this compound:

  • Enzyme Inhibition : The carbamate group may inhibit specific enzymes involved in metabolic pathways, particularly those related to cancer cell proliferation.
  • Receptor Modulation : The compound may act as a modulator of certain receptors, influencing cellular signaling pathways associated with growth and apoptosis.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. In vitro experiments have shown that this compound exhibits cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µM) Mechanism
FaDu (hypopharyngeal)10Induces apoptosis via mitochondrial pathways
MCF-7 (breast cancer)15Inhibits cell cycle progression

These findings suggest that the compound could serve as a lead for further development of anticancer agents.

Neuroprotective Effects

In addition to its anticancer potential, preliminary studies suggest that this compound may exhibit neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a pivotal role.

  • Mechanism : The compound may reduce oxidative stress by enhancing antioxidant enzyme activity, thereby protecting neuronal cells from damage.

Case Studies

  • Study on FaDu Cells :
    A study conducted on FaDu hypopharyngeal tumor cells demonstrated that treatment with this compound resulted in significant apoptosis induction compared to control groups. The study utilized flow cytometry to assess cell viability and apoptosis markers.
  • Neuroprotection in Animal Models :
    In an animal model of neurodegeneration, administration of the compound showed a reduction in behavioral deficits associated with oxidative stress. Histological analysis revealed decreased neuronal loss in treated animals compared to controls.

Q & A

Q. What are the common synthetic routes for Tert-butyl N-[1-(2-hydroxyethyl)-2-methyl-cyclopropyl]carbamate, and how can reaction conditions be optimized?

The synthesis typically involves coupling tert-butyl carbamate with a cyclopropane derivative containing hydroxyethyl and methyl groups. Key steps include:

  • Amine-carbamate coupling : Using reagents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carbamate for nucleophilic attack by the cyclopropane amine .
  • Solvent selection : Polar aprotic solvents (e.g., dichloromethane, acetonitrile) improve solubility and reaction kinetics .
  • pH and temperature control : Maintaining a pH of 7–9 and temperatures between 0–25°C minimizes side reactions (e.g., hydrolysis or cyclopropane ring opening) . Yield optimization often requires iterative adjustment of stoichiometry and catalyst loading (e.g., DMAP for accelerated coupling) .

Q. What analytical techniques are most reliable for characterizing this compound’s purity and structure?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies functional groups (e.g., tert-butyl singlet at ~1.4 ppm, cyclopropane protons at 0.5–1.5 ppm) and confirms regiochemistry .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (C₁₂H₂₁NO₃) and detects impurities .
  • X-ray crystallography : For unambiguous structural confirmation, SHELX software refines crystallographic data to determine bond angles and stereochemistry . ORTEP-III visualizes the 3D arrangement of the cyclopropane ring and substituents .

Advanced Research Questions

Q. How can researchers address contradictions in reported reaction yields for similar carbamate derivatives?

Discrepancies often arise from subtle differences in:

  • Cyclopropane stability : Ring strain makes the cyclopropane prone to opening under acidic/basic conditions. Contradictions in yield may reflect variations in pH control during synthesis .
  • Purification methods : Column chromatography (silica gel, eluent: ethyl acetate/hexane) vs. recrystallization (solvent: ether/hexane) can affect purity and recovery rates .
  • Catalyst efficiency : For example, EDCI vs. DCC may lead to divergent byproduct profiles due to differing solubility of urea byproducts . Systematic reproducibility studies using controlled variables (e.g., solvent, catalyst batch) are critical for resolving such conflicts .

Q. What strategies mitigate stereochemical challenges during cyclopropane ring functionalization?

The 2-methyl substituent on the cyclopropane introduces steric hindrance, complicating regioselective modifications. Approaches include:

  • Directed C–H activation : Transition-metal catalysts (e.g., Pd or Rh) with directing groups (e.g., hydroxyl) can selectively functionalize the cyclopropane .
  • Ring-opening/ring-closing cascades : Controlled ring opening with electrophiles (e.g., BF₃·OEt₂) followed by re-closure can install desired substituents while preserving stereochemistry . Computational modeling (DFT studies) predicts regioselectivity and guides experimental design .

Q. How does the hydroxyethyl group influence the compound’s stability under physiological conditions?

  • Hydrolytic susceptibility : The carbamate bond is prone to hydrolysis in aqueous media (e.g., biological assays). Stability assays (HPLC monitoring at pH 7.4, 37°C) quantify degradation rates .
  • Intramolecular hydrogen bonding : The hydroxyethyl group may form H-bonds with the carbamate carbonyl, stabilizing the molecule against enzymatic degradation .
  • Derivatization : Protecting the hydroxyl group (e.g., as a silyl ether) enhances stability during in vivo studies .

Methodological Considerations

Q. What computational tools are recommended for modeling interactions between this compound and biological targets?

  • Docking studies : AutoDock Vina or Schrödinger Suite predicts binding modes to enzymes (e.g., proteases or kinases) by simulating interactions with the carbamate and cyclopropane moieties .
  • Molecular dynamics (MD) : GROMACS or AMBER simulates conformational flexibility of the hydroxyethyl group in solvated environments .
  • QM/MM calculations : Assess electronic effects of the trifluoromethyl group (if present in analogs) on binding affinity .

Q. How should researchers handle discrepancies between crystallographic data and spectroscopic results?

  • Validate NMR assignments : Compare experimental ¹H/¹³C shifts with DFT-calculated chemical shifts (Gaussian or ORCA software) .
  • Check for polymorphism : Re-crystallize the compound in different solvents to rule out crystal packing artifacts affecting X-ray data .
  • Dynamic effects : Variable-temperature NMR detects conformational exchange (e.g., cyclopropane ring puckering) that may not be evident in static crystal structures .

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